molecular formula C13H14N2O2 B12896210 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one CAS No. 109925-36-2

1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethan-1-one

Cat. No.: B12896210
CAS No.: 109925-36-2
M. Wt: 230.26 g/mol
InChI Key: HOOUYUKEXUNZRK-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C12H13N3O2. It is characterized by a pyrazole ring substituted with dimethyl and phenoxy groups, and an ethanone moiety. This compound is notable for its applications in various fields, including organic synthesis, agriculture, and pharmaceuticals.

Preparation Methods

The synthesis of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone typically involves a multi-step process:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: In agriculture, it is used as a precursor for synthesizing pesticides and herbicides[][3].

Mechanism of Action

The mechanism of action of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of enzyme-catalyzed reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of 1-(1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

109925-36-2

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

1-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethanone

InChI

InChI=1S/C13H14N2O2/c1-9-12(10(2)16)13(15(3)14-9)17-11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

HOOUYUKEXUNZRK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C)OC2=CC=CC=C2)C

Origin of Product

United States

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